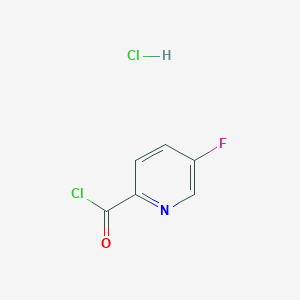
5-Fluoropyridine-2-carbonyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoropyridine-2-carbonyl chloride hydrochloride is a chemical compound with the CAS Number: 2059971-46-7 . It has a molecular weight of 196.01 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-2-pyridinecarbonyl chloride . The Inchi Code is 1S/C6H3ClFNO/c7-6(10)5-2-1-4(8)3-9-5/h1-3H , which provides a standard way to encode the compound’s structure.Physical And Chemical Properties Analysis
This compound has a melting point of 135-137 degrees Celsius . It’s worth noting that the physical form of this compound is a powder .科学的研究の応用
Creating Structural Manifolds from Common Precursors
A study by Schlosser and Bobbio (2002) illustrates the transformation of halopyridines through basicity gradient-driven isomerization, showcasing the precursor's utility in synthesizing 4-pyridinecarboxylic acids and 4-iodopyridines. This process highlights the compound's role in generating diverse structural derivatives for potential applications in pharmaceuticals and agrochemicals (Schlosser & Bobbio, 2002).
Enhancing Fluoroalkyl Group Addition
Tang and Dolbier (2015) discuss an efficient Cu-catalyzed atom transfer radical addition process utilizing fluoroalkylsulfonyl chlorides. This method demonstrates the ability to add fluoroalkyl groups to electron-deficient alkenes under photochemical conditions, signifying the compound's applicability in modifying molecular structures with fluoroalkyl groups for enhanced physical and chemical properties (Tang & Dolbier, 2015).
Monomeric Triorganotin(IV) Fluorides Synthesis
Research by Nádvorník, Novák, and Bareš (2004) outlines the synthesis and characterization of triorganotin(IV) fluorides, revealing their potential in fluorination reactions. The study emphasizes the compound's significance in organometallic chemistry, particularly for applications requiring specific fluorination techniques (Nádvorník, Novák, & Bareš, 2004).
Investigating Nucleophilic Substitution Rates
An investigation by Schlosser and Rausis (2005) into the reactivity of fluoro- and chloropyridines toward sodium ethoxide offers insights into the kinetic aspects of nucleophilic aromatic substitutions. This research underscores the compound's utility in studying reaction mechanisms and rates, pivotal for designing more efficient synthetic pathways (Schlosser & Rausis, 2005).
Fluorination of Carbon-Hydrogen Bonds
A pioneering work by Hull, Anani, and Sanford (2006) describes a novel Pd-catalyzed method for the fluorination of carbon-hydrogen bonds, marking a significant advancement in the selective introduction of fluorine into organic molecules. The method's efficiency and selectivity highlight the compound's role in facilitating novel fluorination reactions, crucial for the development of new pharmaceuticals and materials (Hull, Anani, & Sanford, 2006).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-fluoropyridine-2-carbonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO.ClH/c7-6(10)5-2-1-4(8)3-9-5;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJDTULTOPUVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)

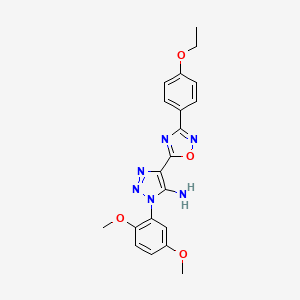
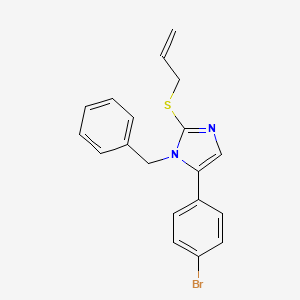
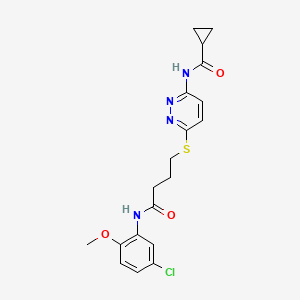

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2655002.png)
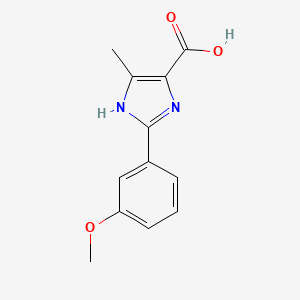
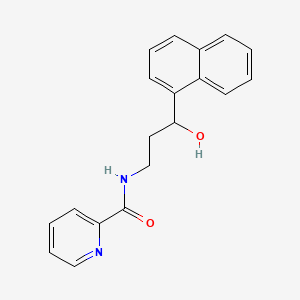
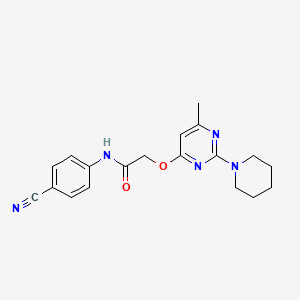
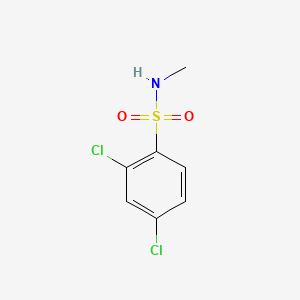
![Methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2655009.png)
![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylthiazole-5-carboxamide](/img/structure/B2655011.png)